molecular formula C15H24O2 B3830994 2-(5-Hydroxynonan-5-yl)phenol

2-(5-Hydroxynonan-5-yl)phenol

Cat. No.: B3830994
M. Wt: 236.35 g/mol
InChI Key: BRRBYWJUQMCREF-UHFFFAOYSA-N
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Description

2-(5-Hydroxynonan-5-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxynonan-5-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . Another method involves nucleophilic aromatic substitution of aryl halides, where the aryl halide undergoes substitution with a nucleophile to form the phenol .

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids, is preferred due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxynonan-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Na₂Cr₂O₇, Fremy’s salt

    Reduction: Various reducing agents

    Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

2-(5-Hydroxynonan-5-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxynonan-5-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. Phenols are known to exert their effects by disrupting cellular membranes, denaturing proteins, and interfering with enzyme activity . The compound’s hydroxyl group can form hydrogen bonds with various molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

    4-Hydroxyphenol: A phenol with a hydroxyl group at the para position.

    2,4-Dihydroxyphenol: A phenol with hydroxyl groups at the ortho and para positions.

Uniqueness

2-(5-Hydroxynonan-5-yl)phenol is unique due to its long alkyl chain substituted at the 5-position, which imparts different physical and chemical properties compared to simpler phenols. This structural uniqueness can lead to distinct biological activities and industrial applications .

Properties

IUPAC Name

2-(5-hydroxynonan-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-3-5-11-15(17,12-6-4-2)13-9-7-8-10-14(13)16/h7-10,16-17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRBYWJUQMCREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C1=CC=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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